molecular formula C8H10N2O4 B11812179 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B11812179
M. Wt: 198.18 g/mol
InChI Key: VPMVDBMJVKVOTI-UHFFFAOYSA-N
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Description

2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a chemical compound known for its unique structure and properties It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . The reaction conditions often require a controlled environment to ensure the stability and purity of the final product. The process may involve multiple steps, including condensation reactions and purification stages to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the purity of the compound, which is crucial for its applications in various fields .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler compounds with fewer functional groups. Substitution reactions can result in a wide range of products with different substituents attached to the pyrimidine ring .

Scientific Research Applications

2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dioxo-1-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its specific functional groups and the resulting chemical and biological properties. Its distinct structure allows it to participate in a wide range of chemical reactions and exhibit various biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

2,4-dioxo-1-propylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c1-2-3-10-4-5(7(12)13)6(11)9-8(10)14/h4H,2-3H2,1H3,(H,12,13)(H,9,11,14)

InChI Key

VPMVDBMJVKVOTI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=O)NC1=O)C(=O)O

Origin of Product

United States

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